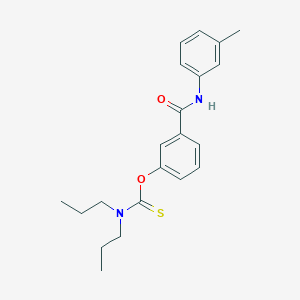![molecular formula C20H18N4O4 B11557565 N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11557565.png)
N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound has shown promise in various scientific research fields due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 2-[(naphthalen-1-yl)amino]acetohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimization of reaction parameters to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Biology: The compound has shown potential as a chemoprotective agent against drug-induced organ damage.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with various molecular targets and pathways. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation . The compound also downregulates the expression of various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α . These interactions contribute to its anti-inflammatory and chemoprotective effects.
Comparaison Avec Des Composés Similaires
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can be compared with other indole derivatives that exhibit similar biological activities. Some similar compounds include:
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives: These compounds have been studied for their anti-inflammatory and analgesic activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
The uniqueness of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H18N4O4 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C20H18N4O4/c1-28-19-10-9-16(24(26)27)11-15(19)12-22-23-20(25)13-21-18-8-4-6-14-5-2-3-7-17(14)18/h2-12,21H,13H2,1H3,(H,23,25)/b22-12+ |
Clé InChI |
OWKZHWRBHQOPEE-WSDLNYQXSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CNC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B11557490.png)
![(5Z)-3-{[(5-Chloro-2-methylphenyl)amino]methyl}-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11557492.png)
![3-iodo-N'-[(1E)-1-phenylpentylidene]benzohydrazide](/img/structure/B11557496.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11557497.png)
![4-Bromo-2-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11557505.png)
![N-(2-{[(2E)-2-(4-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide](/img/structure/B11557509.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-fluorophenyl)butanamide](/img/structure/B11557527.png)
![N,N'-(4-Methyl-1,3-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B11557533.png)
![O-{3-[(3,4-dimethylphenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11557543.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl benzoate](/img/structure/B11557550.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11557551.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11557562.png)
![4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11557563.png)
